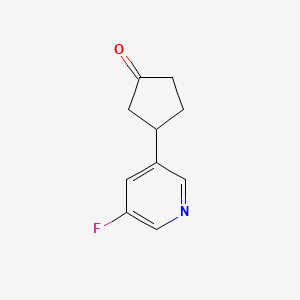

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Description

BenchChem offers high-quality 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoropyridin-3-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)7-1-2-10(13)4-7/h3,5-7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGPIEWLJXUTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO

An In-Depth Technical Guide to the Solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization and storage of compound libraries due to its remarkable capacity to dissolve a wide array of both hydrophobic and hydrophilic molecules.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of the novel compound, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, in DMSO. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the underlying physicochemical principles, offers robust, step-by-step experimental methodologies for both kinetic and thermodynamic solubility assessment, and addresses critical best practices for data integrity. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a self-validating system for the accurate and reliable characterization of compound solubility.

Foundational Concepts: The Solute and the Solvent

A thorough analysis of solubility begins with a fundamental understanding of the key players: the solute, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, and the solvent, DMSO.

Physicochemical Profile: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

While specific, experimentally-derived data for this exact molecule is not publicly available, we can infer a likely physicochemical profile based on its constituent moieties: a fluoropyridine ring and a cyclopentanone ring. This profile is essential for forming a preliminary hypothesis regarding its solubility behavior.

| Property | Estimated Value / Characteristic | Rationale & Implication for Solubility |

| Molecular Formula | C₁₀H₁₀FNO | - |

| Molecular Weight | 179.19 g/mol | Lower molecular weight compounds often exhibit higher solubility. |

| Polar Surface Area (TPSA) | ~30-40 Ų (Estimated) | The ketone oxygen and pyridine nitrogen are key polar features that can interact with polar DMSO. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Can accept hydrogen bonds, but lacks strong donors, influencing interactions in protic vs. aprotic solvents. |

| Predicted logP (cLogP) | ~1.5 - 2.5 (Estimated) | Indicates a balance between lipophilicity and hydrophilicity, suggesting good solubility in amphipathic solvents like DMSO. |

| Structural Features | Aromatic fluoropyridine ring, aliphatic cyclopentanone ring. | The combination of a polar heterocyclic ring and a moderately nonpolar cyclic ketone suggests an amphipathic nature, which is highly compatible with DMSO's solvent properties.[1] |

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early-Stage Discovery

DMSO ((CH₃)₂SO) is an aprotic, highly polar organic solvent with an exceptional ability to dissolve a vast range of substances, making it indispensable in pharmaceutical research.[1][2] Its utility stems from a unique combination of properties:

-

High Polarity and Dielectric Constant: DMSO effectively disrupts the crystal lattice energy of solid compounds and solvates a wide variety of polar and non-polar molecules.[1]

-

Aprotic Nature: It lacks acidic protons, making it a relatively inert solvent for many chemical reactions and preventing unwanted reactions with dissolved compounds.[3]

-

Miscibility: It is fully miscible with water and a broad spectrum of organic solvents, facilitating the preparation of stock solutions that can be diluted into aqueous assay buffers.[3][4]

-

Penetration Capability: DMSO is known for its ability to penetrate cell membranes, which can aid in the delivery of compounds in cell-based assays.[4]

These characteristics make DMSO the default choice for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro studies.[5]

Theoretical Framework for Solubility

Solubility is fundamentally governed by the interplay between the energy required to break apart the solute's crystal lattice and the energy released upon the formation of solute-solvent interactions.[6][7]

Caption: Key factors influencing the solubility of a compound in DMSO.

For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, its moderate polarity and lack of strong intermolecular hydrogen-bonding donors suggest that its crystal lattice energy may be readily overcome by the strong solvation energy provided by the highly polar DMSO molecules.

Experimental Determination of Solubility

The most reliable understanding of solubility comes from empirical measurement. Two primary forms are determined: kinetic and thermodynamic solubility. The choice of method depends on the stage of research and the required accuracy.

Caption: Experimental workflows for kinetic vs. thermodynamic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often called the "shake-flask" method, determines the true equilibrium solubility and is considered the gold standard.[8][9]

Objective: To determine the maximum concentration of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one that can be dissolved in DMSO at equilibrium at a specified temperature (e.g., 25°C).

Materials:

-

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (solid)

-

Anhydrous, high-purity DMSO[2]

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Quantification instrument (e.g., HPLC-UV)

Methodology:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[8]

-

Add a defined volume of DMSO (e.g., 500 µL) to create a slurry where solid material is visibly in excess. The goal is to ensure saturation.

-

Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to 25°C.

-

Agitate the slurry for 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.[8]

-

-

Separation of Solid and Supernatant:

-

After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[8]

-

This step must be performed carefully to avoid disturbing the pellet.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant.

-

Perform a large, serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) for which a calibration curve has been prepared.

-

Analyze the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations of the compound.

-

Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

-

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running the experiment in triplicate to assess reproducibility. The use of a validated, quantitative analytical method like HPLC with a multi-point calibration curve ensures accuracy.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method measures the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock. It is more representative of what happens in an assay but measures a metastable, not a true equilibrium, state.[9]

Objective: To determine the concentration at which 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one precipitates from an aqueous buffer following dilution from a DMSO stock.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Assay-relevant aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (clear bottom for detection)

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of turbidimetric or nephelometric detection

Methodology:

-

Plate Preparation:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Create a serial dilution of the buffer if testing a range of final DMSO concentrations.

-

-

Compound Addition:

-

Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).

-

-

Incubation and Detection:

-

Mix the plate briefly.

-

Incubate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader. An increase in signal relative to buffer/DMSO controls indicates precipitation.

-

Data Interpretation: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to controls.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly.

| Compound ID | Method | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Replicates (n) |

| 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one | Thermodynamic | 100% DMSO | 25 | [Insert Result] | [Insert Result] | 3 |

| 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one | Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | [Insert Result] | [Insert Result] | 3 |

Critical Considerations & Best Practices

Achieving accurate solubility data requires meticulous attention to detail beyond the core protocol.

-

DMSO Purity and Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric water.[7] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[10] Best Practice: Always use anhydrous DMSO from a freshly opened bottle or stored under inert gas. Avoid leaving DMSO containers open to the air.[11]

-

Compound Stability and Storage: Compounds may not be stable in DMSO over long periods. Repeated freeze-thaw cycles can also induce precipitation, as the compound may fall out of solution when frozen and fail to fully redissolve upon thawing.[7][10] Best Practice: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C.[8] Before use, thaw completely and vortex thoroughly to ensure any potential micro-precipitates are redissolved.

-

Solid-State Form (Polymorphism): The crystal form (polymorph) of the solid compound can impact its crystal lattice energy and, consequently, its solubility. Once a compound crystallizes from DMSO, it may form a less soluble polymorph that is difficult to redissolve.[10] Best Practice: Be aware that solubility results can be influenced by the batch and crystalline form of the starting material.

Conclusion

While a specific solubility value for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO is not pre-reported in the literature, this guide provides the complete theoretical and practical framework necessary for its determination. Based on its structural characteristics, the compound is predicted to have good solubility in DMSO. However, only rigorous experimental measurement, as detailed in the provided protocols, can establish an authoritative value. By employing the gold-standard thermodynamic method and adhering to the critical best practices regarding solvent purity and sample handling, researchers can generate reliable and accurate solubility data, thereby ensuring the integrity of subsequent screening and development efforts.

References

- Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Vertex AI Search. (2026).

- MDPI. (2025).

- PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Vertex AI Search. (2024).

- Vertex AI Search. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- Vertex AI Search. (n.d.).

- Ziath. (n.d.).

- ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- MedChemExpress. (n.d.). 3-Methyl-2-cyclopenten-1-one | Endogenous Metabolite.

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. acs.org [acs.org]

- 4. reachever.com [reachever.com]

- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]

- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. ziath.com [ziath.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: Characterization & Synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Executive Summary

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pyridine-based pharmacophores.[1][2] Its structural significance lies in the 5-fluoropyridine moiety , a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates.

This guide addresses a critical gap in public literature: the lack of standardized melting point (MP) data for this specific intermediate. Due to the conformational flexibility of the cyclopentanone ring and the asymmetric nature of the substitution, the free base often exists as a viscous oil or low-melting solid at ambient conditions.

Core Directive: This document provides a self-validating protocol to synthesize, purify, and accurately characterize this compound via crystalline derivatization, ensuring reproducible data for regulatory and research applications.

Part 1: Chemical Identity & Predicted Properties[3][4]

Nomenclature & Identification

| Property | Data |

| IUPAC Name | 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| CAS Number | Not widely listed; Analogous to 3-(3-pyridyl)cyclopentanone |

| SMILES | O=C1CCC(C2=CC(F)=CN=C2)C1 |

| Key Moiety | 5-Fluoropyridine (Metabolic blocker) |

Melting Point Analysis & Phase Behavior

Unlike planar aromatic ketones, 3-substituted cyclopentanones possess significant conformational freedom (envelope/twist conformers), which disrupts crystal packing. Consequently, the free base is predicted to be an oil or low-melting solid (MP < 50°C).

Data Reliability Warning: Researchers should not rely on the MP of the free base for purity characterization. Instead, conversion to a hydrochloride salt or hydrazone derivative is the industry standard for establishing a sharp, reproducible melting point.

Predicted vs. Experimental Data Strategy

| Form | Predicted State (25°C) | Predicted MP Range | Characterization Utility |

| Free Base | Viscous Oil / Waxy Solid | 35 – 55°C (Broad) | Low (Hygroscopic, difficult to dry) |

| Hydrochloride Salt | Crystalline Solid | 185 – 195°C (Decomp) | High (Sharp transition) |

| 2,4-DNP Derivative | Orange Solid | 210 – 220°C | High (Standard ID method) |

Part 2: Synthesis & Purification Protocol

The Rhodium-Catalyzed Conjugate Addition

The most robust route to 3-arylcyclopentanones is the Hayashi-Miyaura reaction . This method avoids the harsh conditions of Grignard additions, preserving the sensitive fluoropyridine ring and preventing polymerization of the enone.

Reaction Scheme (Logic Flow)

The pathway involves the transmetallation of the arylboronic acid to a Rhodium(I) catalyst, followed by insertion into the enone double bond and subsequent hydrolysis.

Figure 1: Rhodium-catalyzed synthesis workflow ensuring high enantioselectivity (if chiral ligand used) and regiocontrol.

Step-by-Step Experimental Procedure

Safety: Fluoropyridines can be toxic. Work in a fume hood.

-

Catalyst Preparation: In a Schlenk flask, dissolve Rh(acac)(C2H4)2 (3 mol%) and BINAP (3 mol%) in 1,4-dioxane. Stir at room temperature for 15 minutes under Argon to generate the active cationic Rh-species.

-

Addition: Add (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv).

-

Solvent: Add a mixture of Dioxane/Water (10:1 ratio). The water is critical for the hydrolysis of the Rh-enolate intermediate.

-

Reaction: Heat to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The boronic acid spot should disappear.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The residue will likely be an orange oil. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

Result: The product is obtained as a colorless to pale yellow viscous oil .

-

Part 3: Characterization & Melting Point Determination

Since the free base is an oil, we must synthesize the Hydrochloride Salt to obtain a valid Melting Point for documentation.

Derivatization Protocol (HCl Salt Formation)

This protocol converts the oily ketone into a crystalline solid suitable for MP determination and long-term storage.

-

Dissolution: Dissolve 100 mg of the purified oil in 2 mL of anhydrous Diethyl Ether (or Ethanol).

-

Acidification: Dropwise add 2M HCl in Diethyl Ether (1.5 equiv) while stirring at 0°C.

-

Precipitation: A white precipitate should form immediately. If oiling occurs, add more ether and scratch the glass side to induce nucleation.

-

Isolation: Filter the solid under nitrogen. Wash with cold ether.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent.

Melting Point Measurement Workflow

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

Figure 2: Standardized protocol for determining the melting point of the salt derivative.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Results

-

Sharp MP (Range < 2°C): Indicates high purity (>98%).

-

Broad MP (> 5°C) or "Sweating": Indicates residual solvent or unreacted free base. Action: Recrystallize from Ethanol/Ether.

-

Decomposition (Darkening): Common for pyridine salts above 200°C. Record the temperature at which darkening begins (

).

Spectroscopic Validation (Self-Validation)

Before relying on the MP, confirm the structure via NMR.

-

¹H NMR (CDCl₃): Look for the diagnostic multiplets of the cyclopentanone ring (1.8–2.5 ppm) and the distinct aromatic protons of the 5-fluoropyridine (approx. 8.3, 8.4, and 7.4 ppm).

-

¹⁹F NMR: A single singlet around -120 to -130 ppm confirms the presence of the fluorine atom and the absence of isomers.

References

-

Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link

-

PubChem. "Compound Summary: 3-Fluorocyclopentanone (Analog)." National Library of Medicine. Accessed 2024.[3] Link

-

ChemicalBook. "Cyclopentanone Properties and Derivatives." ChemicalBook Database. Accessed 2024.[3] Link

-

Baran Lab. "Cyclopentane Synthesis Guide." Scripps Research Institute. Link

-

Sigma-Aldrich. "Product Specification: (5-Fluoro-3-pyridinyl)methanol (Fragment Data)." Link

Sources

- 1. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid | C24H31F3O5 | CID 9825293 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 3-Substituted Cyclopentanones: A Technical Review of Modern Catalytic Strategies

Abstract

The 3-substituted cyclopentanone motif is a cornerstone of modern organic synthesis, forming the core of numerous natural products, pharmaceuticals, and high-value fragrance compounds.[1] Its prevalence in biologically active molecules, from prostaglandins to novel therapeutics, has driven the development of a sophisticated and diverse array of synthetic methodologies.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the key catalytic strategies for the stereocontrolled synthesis of 3-substituted cyclopentanones. Moving beyond a simple enumeration of reactions, this document delves into the mechanistic underpinnings and causal logic that guide the selection of catalysts and reaction conditions. We will explore the power of organocatalysis, the precision of dual Lewis acid-mediated cycloadditions, and the efficiency of multicatalytic cascade reactions, offering field-proven insights and detailed experimental protocols to empower the design and execution of complex synthetic campaigns.

The Strategic Importance of the 3-Substituted Cyclopentanone Core

The cyclopentane ring, particularly when substituted at the 3-position, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[2] This structural unit is a key component in a wide range of molecules with significant biological activity, including prostaglandins, which are crucial signaling molecules, and various terpenoids and alkaloids.[1] The conformational constraints of the five-membered ring, combined with the stereochemical possibilities introduced by substitution, allow for precise three-dimensional arrangements of functional groups, which is critical for molecular recognition and biological function.

The development of efficient and stereoselective methods to access these core structures is therefore of paramount importance. The ability to control the absolute and relative stereochemistry at the 3-position, and often at adjacent centers, is a primary driver for the innovation of new synthetic technologies. This guide will focus on the catalytic approaches that have emerged as the most powerful tools for achieving this control.

Key Catalytic Strategies for Asymmetric Synthesis

The modern synthetic chemist has a powerful toolkit for the enantioselective and diastereoselective synthesis of 3-substituted cyclopentanones. We will now examine three of the most influential and versatile approaches: Organocatalysis, Dual Lewis Acid Catalysis, and Multicatalytic Cascade Reactions.

Organocatalytic Approaches: The Power of Chiral Amines

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can induce high levels of stereoselectivity, often rivaling or exceeding traditional metal-based catalysts. For the synthesis of 3-substituted cyclopentanones, chiral secondary amines, particularly prolinol derivatives, have proven to be exceptionally effective.

Causality and Mechanistic Insight: The efficacy of these catalysts stems from their ability to activate the substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. In a typical reaction, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, generates a key intermediate that can then undergo an intramolecular cyclization. The chiral environment created by the catalyst directs the approach of the reactants, thereby controlling the stereochemical outcome of the reaction. The stereoselectivity is often governed by the steric and electronic properties of both the catalyst and the substrates.[3]

// Nodes Substrates [label="Enone + Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Secondary\nAmine Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael_Adduct [label="Chiral Enamine\nMichael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Substituted\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrates -> Iminium [label="Activation"]; Catalyst -> Iminium [style=dashed]; Iminium -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Cyclization [label="Tautomerization"]; Cyclization -> Product [label="Hydrolysis"]; Product -> Catalyst [label="Catalyst\nRegeneration", style=dashed, constraint=false]; }

Organocatalytic Synthesis Workflow

This protocol is adapted from the work of Melchiorre and co-workers for the synthesis of highly substituted cyclopentanones.

Materials:

-

Cyclopentane-1,2-dione

-

Alkylidene malononitrile (e.g., benzylidenemalononitrile)

-

Chiral secondary amine catalyst (e.g., a derivative of diphenylprolinol silyl ether)

-

Toluene (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add cyclopentane-1,2-dione (1.0 equiv.), the alkylidene malononitrile (1.2 equiv.), and the chiral secondary amine catalyst (0.1 equiv.).

-

Add anhydrous toluene to achieve a 0.2 M concentration with respect to the cyclopentane-1,2-dione.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the Michael addition (typically 12-24 hours), cool the reaction mixture to 0 °C.

-

Slowly add a solution of sodium borohydride (2.0 equiv.) in methanol.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted cyclopentanone derivative.

Data Presentation:

| Entry | Alkylidene Malononitrile | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Benzylidenemalononitrile | 85 | >95:5 | 98 |

| 2 | 4-Chlorobenzylidene... | 82 | >95:5 | 97 |

| 3 | 2-Naphthylidene... | 78 | 90:10 | 95 |

Dual Lewis Acid-Catalyzed [3+2] Cycloadditions

The synergistic use of two different Lewis acids can enable transformations that are not possible with a single catalyst. This is particularly evident in the [3+2] cycloaddition of donor-acceptor cyclopropanes with ketenes to form 3-substituted cyclopentanones.

Causality and Mechanistic Insight: In this powerful strategy, one Lewis acid (e.g., InBr₃) activates the donor-acceptor cyclopropane, facilitating its ring-opening to form a zwitterionic intermediate. A second, co-catalytic Lewis acid (e.g., EtAlCl₂) activates the ketene, which can be generated in situ, making it more susceptible to nucleophilic attack by the ring-opened cyclopropane.[4][5] This dual activation mode allows the reaction to proceed under mild conditions with high stereospecificity, transferring the chirality from an enantioenriched cyclopropane starting material to the cyclopentanone product.[4] The choice of Lewis acids is critical; their respective affinities for the cyclopropane and the ketene must be well-matched to ensure an efficient catalytic cycle.

// Nodes Cyclopropane [label="Donor-Acceptor\nCyclopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketene [label="Ketene", fillcolor="#F1F3F4", fontcolor="#202124"]; LA1 [label="Lewis Acid 1\n(e.g., InBr₃)", fillcolor="#FBBC05", fontcolor="#202124"]; LA2 [label="Lewis Acid 2\n(e.g., EtAlCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Cyclopropane [label="Activated Cyclopropane\n(Ring-Opened Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Ketene [label="Activated Ketene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="[3+2] Cycloaddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="Product-Lewis Acid\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Substituted\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cyclopropane -> Activated_Cyclopropane; LA1 -> Activated_Cyclopropane [label="Activation"]; Ketene -> Activated_Ketene; LA2 -> Activated_Ketene [label="Activation"]; Activated_Cyclopropane -> Cycloaddition; Activated_Ketene -> Cycloaddition; Cycloaddition -> Product_Complex; Product_Complex -> Product [label="Release"]; Product_Complex -> LA1 [style=dashed, constraint=false]; Product_Complex -> LA2 [style=dashed, constraint=false]; }

Dual Lewis Acid-Catalyzed Cycloaddition

This protocol is based on the work of Kerrigan and co-workers.[4]

Materials:

-

Enantioenriched donor-acceptor cyclopropane

-

Acid chloride (ketene precursor)

-

Triethylamine (Et₃N)

-

Indium(III) bromide (InBr₃)

-

Ethylaluminum dichloride (EtAlCl₂, as a solution in hexanes)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

To a flame-dried, argon-purged flask, add the donor-acceptor cyclopropane (1.0 equiv.) and InBr₃ (0.15 equiv.).

-

Add anhydrous DCM and cool the mixture to -25 °C.

-

In a separate flame-dried syringe, prepare a solution of the acid chloride (1.5 equiv.) and Et₃N (2.0 equiv.) in anhydrous DCM.

-

To the reaction flask, add the EtAlCl₂ solution (0.15 equiv.) via syringe.

-

Add the solution of the acid chloride and Et₃N dropwise to the reaction mixture over 1 hour using a syringe pump.

-

Stir the reaction at -25 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford the enantioenriched 3-substituted cyclopentanone.

Data Presentation:

| Entry | Cyclopropane Substituent | Ketene Substituent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Phenyl | Methyl, Ethyl | 95 | >20:1 | >99 |

| 2 | 4-Methoxyphenyl | Diphenyl | 88 | >20:1 | 98 |

| 3 | Furyl | Methyl, Phenyl | 92 | 15:1 | 99 |

Multicatalytic Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to building molecular complexity. The synthesis of functionalized cyclopentanones is particularly well-suited to this strategy, often employing a combination of different catalytic modes.

Causality and Mechanistic Insight: A powerful example is the combination of secondary amine catalysis and N-heterocyclic carbene (NHC) catalysis.[6][7][8] The reaction begins with a secondary amine-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde. This generates an intermediate aldehyde that is then activated by an NHC catalyst. The NHC forms a Breslow intermediate, which acts as a nucleophilic acyl anion equivalent. This intermediate then undergoes an intramolecular cyclization (a crossed benzoin reaction) onto the tethered ketone, forming the cyclopentanone ring.[8] The success of this cascade relies on the mutual compatibility of the two catalysts and their respective cycles, ensuring that they operate concurrently without interfering with one another.[7][8]

// Nodes Start [label="1,3-Dicarbonyl + Enal", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Cat [label="Amine\nCatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; NHC_Cat [label="NHC\nPrecatalyst + Base", fillcolor="#FBBC05", fontcolor="#202124"]; Michael [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Aldehyde Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Breslow [label="Breslow Intermediate\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCrossed Benzoin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Functionalized\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Michael; Amine_Cat -> Michael [style=dashed]; Michael -> Intermediate; Intermediate -> Breslow; NHC_Cat -> Breslow [style=dashed]; Breslow -> Cyclization; Cyclization -> Product; }

Multicatalytic Cascade Reaction Workflow

This protocol is adapted from the work of Scheidt and co-workers.[6][7][8]

Materials:

-

1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether)

-

N-Heterocyclic carbene precatalyst (a triazolium salt)

-

Base (e.g., sodium acetate)

-

Chloroform (anhydrous)

Procedure:

-

In an oven-dried vial, combine the 1,3-dicarbonyl compound (2.0 equiv.), the chiral secondary amine catalyst (0.1 equiv.), the NHC precatalyst (0.1 equiv.), and sodium acetate (0.2 equiv.).

-

Add anhydrous chloroform to achieve a 0.5 M concentration with respect to the α,β-unsaturated aldehyde.

-

Add the α,β-unsaturated aldehyde (1.0 equiv.) to the mixture.

-

Seal the vial and stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or ¹H NMR spectroscopy of an aliquot.

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify by flash chromatography to isolate the highly functionalized cyclopentanone product.

Data Presentation:

| Entry | 1,3-Dicarbonyl | Enal | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | 1,3-Cyclohexanedione | Cinnamaldehyde | 75 | 5:1 | 95 |

| 2 | Dimedone | 3-Phenylprop-2-enal | 81 | 4:1 | 97 |

| 3 | Methyl acetoacetate | Crotonaldehyde | 68 | 3:1 | 92 |

Conclusion and Future Outlook

The synthesis of 3-substituted cyclopentanones has been significantly advanced through the development of innovative catalytic strategies. Organocatalysis, dual Lewis acid catalysis, and multicatalytic cascades each offer unique advantages in terms of stereocontrol, efficiency, and substrate scope. The choice of a particular method depends on the specific target molecule and the desired substitution pattern.

The field continues to evolve, with ongoing research focused on the development of new catalysts with enhanced activity and selectivity, the expansion of substrate scope to include more challenging starting materials, and the application of these methods in the total synthesis of complex natural products and active pharmaceutical ingredients. As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and efficient catalytic systems for the construction of this fundamentally important structural motif. This guide serves as a foundational resource for scientists aiming to leverage these powerful synthetic tools in their research and development endeavors.

References

-

Bode, J. W., Sohn, S. S. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 131(37), 13546–13547. Available from: [Link]

-

Sohn, S. S., Bode, J. W. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PubMed Central. Available from: [Link]

-

Sohn, S. S., Rosen, E. L., Bode, J. W. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. Available from: [Link]

-

Mondal, M., et al. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. Available from: [Link]

-

Davis, N. W., et al. (2019). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. Chemical Communications, 55(85), 12811-12814. Available from: [Link]

-

Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc, 2017(3), 217-224. Available from: [Link]

-

Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry, 86(23), 16266–16282. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Available from: [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Available from: [Link]

-

Organic Syntheses. (n.d.). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Available from: [Link]

-

Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(51), 14242-14246. Available from: [Link]

-

Davis, N. W., et al. (2019). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes. ResearchGate. Available from: [Link]

-

Davis, N. W., et al. (2019). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. The Royal Society of Chemistry. Available from: [Link]

-

Bode, J. W., et al. (2010). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. PubMed Central. Available from: [Link]

-

Ligeti, M., et al. (2014). Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Available from: [Link]

-

Taber, D. F., et al. (2011). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone (cis-dihydromethyljasmonate) and Magnolione. PubMed Central. Available from: [Link]

- Google Patents. (n.d.). Synthetic method of 3-methyl-cyclopentanone.

- Google Patents. (n.d.). Substituted derivatives of 3-isopropyl cyclopentanone, their preparation and use as perfumes and compositions containing these derivatives.

-

Thomson, R. J., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 791-815. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted Cyclopentanones. Available from: [Link]

-

Organic Syntheses. (n.d.). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Available from: [Link]

-

ResearchGate. (n.d.). Lewis Acid Catalyzed [3+2] Cycloaddition of Donor- Acceptor Cyclopropanes and 1-Azadienes: Synthesis of Imine Functionalized Cyclopentanes and Pyrrolidine Derivatives. Available from: [Link]

-

Hu, Y., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters, 8(1), 1-13. Available from: [Link]

-

Huws, S. A., et al. (2010). Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. Chemical Science, 1(3), 353-356. Available from: [Link]

Sources

- 1. Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones [researchrepository.ucd.ie]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of specific toxicological data for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, a thorough risk assessment is the cornerstone of its safe handling. This involves a critical evaluation of the potential hazards associated with its functional groups: the fluoropyridine ring and the cyclopentanone core.

The Fluoropyridine Moiety: The introduction of a fluorine atom to the pyridine ring can significantly alter its chemical and toxicological properties. Fluorinated aromatic compounds can be metabolically activated to reactive intermediates. Pyridine itself is a flammable and toxic liquid known for its pungent odor.[1][2] Exposure can lead to symptoms such as dizziness, headaches, nausea, and irritation of the respiratory tract.[1] Therefore, it is prudent to assume that 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one may exhibit similar or potentially enhanced toxicity.

The Cyclopentanone Moiety: Cyclopentanone is a flammable liquid and is classified as a skin and eye irritant.[3][4] While generally considered to have low acute toxicity, prolonged or repeated exposure can lead to skin degreasing and dermatitis.[5][6] The cyclopentanone structure also introduces the potential for reactivity typical of ketones.

Based on this analysis, the primary hazards associated with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one are anticipated to be:

-

Acute Toxicity: Potential for harm if inhaled, ingested, or in contact with skin.

-

Skin and Eye Irritation: Likely to cause irritation upon direct contact.[3]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation.[1]

-

Flammability: The presence of the cyclopentanone ring suggests the compound may be flammable.[3]

A workflow for conducting a risk assessment for a novel compound like 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is outlined below:

Caption: Decision Tree for Personal Protective Equipment Selection.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and ensure the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure that all necessary engineering controls are operational and the appropriate PPE is donned. Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use spark-proof tools and equipment. [3][7]3. Heating: Avoid overheating. If heating is necessary, use a well-controlled heating mantle or oil bath. Be aware that thermal decomposition can release toxic gases. [3]4. Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately, following the procedures outlined below.

Storage:

-

Containers: Store in a tightly sealed, properly labeled container. [2]* Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [1][2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [7]

First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [2][7]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7] Emergency Procedures:

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material such as sand or vermiculite. [1]4. Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

The following flowchart outlines the emergency response to a chemical spill:

Caption: Flowchart for Emergency Spill Response.

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using a direct water stream, as it may spread the fire. [3]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]* Hazards: Vapors may form explosive mixtures with air. [3]Containers may explode when heated. [3]Thermal decomposition may produce toxic gases, including oxides of carbon and nitrogen, and hydrogen fluoride.

Physical and Chemical Properties (Inferred)

While experimental data for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is not available, the properties of its structural analogs can provide an estimation.

| Property | Cyclopentanone | 3-Fluoropyridine |

| Molecular Formula | C₅H₈O [9] | C₅H₄FN [7] |

| Molecular Weight | 84.12 g/mol [9] | 97.09 g/mol |

| Appearance | Liquid [9] | Liquid [7] |

| Boiling Point | 130.6 °C [10] | 106-108 °C [7] |

| Flash Point | 30 °C [3] | 13 °C [7] |

| Density | 0.951 g/cm³ [9] | 1.13 g/cm³ |

Toxicological Information (Inferred)

The toxicological profile is inferred from the known effects of pyridines and cyclopentanones.

-

Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin. [8]Cyclopentanones generally have low acute toxicity. [5]* Skin Corrosion/Irritation: Both cyclopentanone and pyridine are known skin irritants. [3][8]* Serious Eye Damage/Irritation: Both are expected to cause serious eye irritation. [3][8]* Carcinogenicity: There is no data to suggest that the parent compounds are carcinogenic. [6][7]* Germ Cell Mutagenicity: No significant mutagenic or genotoxic activity has been observed for cyclopentanones in bacterial and mammalian cell line assays. [5]

Disposal Considerations

All waste containing 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one should be considered hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed container.

-

Disposal: Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

- Toxic Screening Level Justification for 100-54-9. (2014).

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).

- 3-Fluorocyclopentanone | C5H7FO | CID 68211367 - PubChem - NIH.

- SAFETY DATA SHEET - Fisher Scientific. (2013).

- Cyclopentanone - SAFETY DATA SHEET. (2014).

- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024).

- A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed. (2012).

- Cyclopentan-1-one - Chem-Impex.

- Safety Data Sheet: Pyridine - Carl ROTH.

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025).

- Fluorine.

- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents - Benchchem.

- 1-(4-Cyclopropylpyridin-3-yl)-3-(5-fluorobenzo[b]thiophen-2-yl)imidazolidin-2-one.

- Cyclopentane - Chevron Phillips Chemical.

- SAFETY DATA SHEET cyclopentane - Balchem. (2015).

- MSDS Cyclopentane (1) - Haldia Petrochemicals Ltd.

- HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.

- Safety Data Sheet: Cyclopentanone - Carl ROTH.

- 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid - AWS. (2015).

- APPLICATION NUMBER: - 212801Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2019).

- Chemical Properties of Cyclopentanone (CAS 120-92-3) - Cheméo.

Sources

- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpchem.com [cpchem.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Cyclopentanone (CAS 120-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Whitepaper: The Therapeutic Potential of Fluoropyridyl Cyclopentanones: A Strategic Guide to a Novel Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and heterocyclic scaffolds into small molecules has become a cornerstone of modern drug discovery, consistently yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide introduces a novel, yet underexplored, chemical space: fluoropyridyl cyclopentanones . By dissecting the established biological activities and chemical properties of its constituent parts—the fluoropyridine ring and the cyclopentanone core—we present a compelling, hypothesis-driven framework for exploring this class of compounds. We posit that the unique combination of a hydrogen bond-accepting pyridyl nitrogen, the electron-withdrawing and binding-enhancing properties of fluorine, and the versatile cyclopentanone scaffold presents significant opportunities for developing potent and selective inhibitors for key therapeutic targets, particularly in oncology and immunology. This document provides a roadmap for the synthesis, biological evaluation, and mechanistic elucidation of fluoropyridyl cyclopentanones, empowering research teams to pioneer this promising area of medicinal chemistry.

Introduction: The Rationale for Combining Three Privileged Scaffolds

The pursuit of novel chemical entities with superior pharmacological profiles is a primary driver of pharmaceutical research. Three structural motifs have independently proven their value time and again:

-

The Pyridine Ring: As one of the most prevalent heterocycles in FDA-approved drugs, the pyridine ring serves as a versatile scaffold.[3] Its nitrogen atom can act as a crucial hydrogen bond acceptor, often anchoring a molecule to the "hinge" region of protein kinases, and its aromatic system allows for diverse functionalization to modulate solubility, cell permeability, and target engagement.[4]

-

Fluorine Substitution: The introduction of fluorine is a premier strategy in medicinal chemistry.[2][5] Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through electrostatic interactions, and block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[1][4] The combination of fluorine with a pyridine ring, creating a fluoropyridine, can significantly increase the rate of reactions like nucleophilic aromatic substitution (SNAr) compared to chloropyridines, facilitating the synthesis of complex derivatives.[3]

-

The Cyclopentanone Core: The cyclopentanone ring is a feature in numerous bioactive natural products and synthetic compounds.[6] It provides a rigid, three-dimensional scaffold that can project substituents into specific binding pockets. Furthermore, its α,β-unsaturated counterpart, the cyclopentenone, can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues like cysteine in enzyme active sites—a mechanism leveraged by a variety of cytostatic and anti-inflammatory agents.[6][7]

By uniting these three motifs, we generate the fluoropyridyl cyclopentanone scaffold. Our central hypothesis is that this unique combination will yield compounds with potent, targeted biological activity, leveraging established mechanisms like kinase inhibition and covalent modification while offering novel pharmacophoric arrangements.

Part I: A Strategic Approach to Synthesis

A successful drug discovery campaign hinges on efficient and versatile synthetic routes that allow for rapid exploration of structure-activity relationships (SAR). We propose a dual-pronged approach to the synthesis of a fluoropyridyl cyclopentanone library.

Causality in Synthetic Design

The choice of synthetic strategy depends on the availability of starting materials and the desired point of diversification.

-

Strategy A (Post-Coupling Cyclopentanone Modification): This approach is ideal when a variety of fluoropyridine building blocks are readily available. It involves first coupling the fluoropyridine to the cyclopentanone core, followed by diversification of the cyclopentanone.

-

Strategy B (Late-Stage Fluoropyridylation): This strategy is advantageous when a diverse set of functionalized cyclopentanones has been prepared. A late-stage C-H fluorination or SNAr reaction introduces the fluoropyridine at a later step, allowing for rapid generation of final compounds from a common intermediate.[3]

The following workflow diagram illustrates the decision-making process for synthesizing a library of these novel compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one as a pharmaceutical intermediate

Application Note: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one as a Pharmaceutical Intermediate

Abstract

This guide details the utility, synthesis, and application of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one , a privileged scaffold in modern medicinal chemistry. Combining the metabolic stability of the 5-fluoropyridine moiety with the versatile reactivity of the cyclopentanone ring, this intermediate serves as a critical junction for accessing diversity-oriented libraries targeting kinases, GPCRs, and bacterial ribosomes. This document provides validated protocols for its synthesis via Rh-catalyzed conjugate addition and outlines downstream derivatization strategies.[1]

Introduction: The Strategic Value of the Scaffold

In drug design, the 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold represents a "sweet spot" of physicochemical properties:

-

Fluorine Effect: The fluorine atom at the 5-position of the pyridine ring blocks metabolic oxidation (a common liability of pyridines), modulates pKa to improve oral bioavailability, and enhances lipophilicity for membrane permeability.

-

Vector Control: The meta-substitution pattern (3-position) directs the cyclopentane ring into a specific vector space, ideal for probing hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).

-

The Ketone Handle: The cyclopentanone carbonyl is a "soft" electrophile that allows for divergent synthesis—enabling access to chiral amines (reductive amination), tertiary alcohols (Grignard addition), or spirocycles (Bucherer-Bergs reaction).

Chemical Properties & Stability

| Property | Description |

| Chemical Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| Stability | Stable under ambient conditions.[1][2][3][4][5] Store under inert gas (N₂) at 4°C. Avoid strong oxidizers. |

| Key Spectral Feature | ¹⁹F NMR: Distinct singlet around -120 to -130 ppm (depending on solvent).[1] |

Synthesis Protocol: Rhodium-Catalyzed Conjugate Addition

Rationale: The most robust method to install the 3-aryl group onto the cyclopentanone ring with high regiocontrol is the conjugate addition of the corresponding boronic acid to 2-cyclopenten-1-one.[1]

Reagents:

-

(5-Fluoropyridin-3-yl)boronic acid (CAS: 872041-86-6)[1][6][7][8][9]

-

2-Cyclopenten-1-one[1]

-

Catalyst: [Rh(cod)OH]₂ or Rh(acac)(C₂H₄)₂ with BINAP (for asymmetric variant)

-

Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Protocol:

-

Charge: In a glovebox or under Argon, add (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv) and [Rh(cod)OH]₂ (1.5 mol%) to a reaction vial.

-

Solvate: Add degassed 1,4-Dioxane/Water (10:1 mixture). The concentration should be approx.[1] 0.2 M.[1]

-

Addition: Add 2-Cyclopenten-1-one (1.0 equiv) via syringe.

-

Reaction: Heat the sealed vial to 50°C for 4–6 hours. Monitor by LC-MS for the disappearance of the enone (UV 210 nm).[1]

-

Workup:

-

Purification: Flash chromatography (SiO₂).[1] Elute with Hexanes/EtOAc (gradient 0–40% EtOAc).[1] The pyridine nitrogen makes the compound slightly polar; adding 1% Et₃N to the eluent can reduce tailing.[1]

Downstream Applications & Derivatization

The true value of this intermediate lies in its transformation into bioactive cores.[1]

A. Reductive Amination (Targeting GPCRs/Kinases)

The ketone is converted into a secondary or tertiary amine.[1] This is critical for generating piperazine-linked ligands (common in Dopamine/Serotonin modulators).[1]

-

Protocol: Treat ketone with amine (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv) in DCE.

-

Outcome: Creates a stereocenter at C1. Cis/Trans isomers are formed; typically separable by HPLC.[1]

B. Grignard/Lithium Addition (Targeting Nuclear Receptors)

Addition of aryl or alkyl nucleophiles generates tertiary alcohols.[1]

-

Mechanism: The pyridine ring can act as a directing group or Lewis base, potentially influencing diastereoselectivity.

-

Note: If using organolithiums, the pyridine ring is robust, but low temperature (-78°C) is required to prevent competitive attack on the pyridine ring itself.

C. Spirocyclization (Targeting Ion Channels)

Formation of hydantoins via the Bucherer-Bergs reaction creates rigid spiro-scaffolds.[1]

-

Reagents: (NH₄)₂CO₃, KCN, EtOH/H₂O, 60°C.

-

Result: 3-(5-fluoropyridin-3-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]

Visual Workflows

Figure 1: Synthetic Versatility Map

This diagram illustrates the central role of the ketone intermediate in accessing diverse chemical space.

Caption: Divergent synthesis pathways from the core intermediate to three distinct pharmaceutical classes.

Figure 2: Reaction QC Decision Tree

A logic flow for troubleshooting the Rhodium-catalyzed synthesis.

Caption: Troubleshooting logic for the Rh-catalyzed conjugate addition step.

Safety & Handling

-

Fluoropyridine Toxicity: Fluorinated pyridines can be skin irritants and potential sensitizers.[1] All handling should occur in a fume hood.[1]

-

Waste Disposal: Aqueous waste from the Rhodium reaction contains heavy metals.[1] Segregate into "Heavy Metal Aqueous Waste" streams.

-

Storage: The ketone is prone to alpha-oxidation over long periods.[1] Store under Argon at -20°C for long-term stability.

References

-

Conjugate Addition Methodology

-

Fluoropyridine in Medicinal Chemistry

-

Cyclopentanone Scaffold Utility

-

Boronic Acid Precursor

Sources

- 1. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]

- 3. US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use - Google Patents [patents.google.com]

- 4. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. (5-Fluoropyridin-3-yl)boronic acid | 872041-86-6 [sigmaaldrich.com]

- 8. (5-Fluoropyridin-3-yl)boronic acid | 872041-86-6 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Palladium and Rhodium-Catalyzed 1,4-Conjugate Addition of 5-Fluoropyridine-3-boronic Acid to Cyclopentenone

Abstract

This document provides a comprehensive technical guide for the 1,4-conjugate addition of 5-fluoropyridine-3-boronic acid to cyclopentenone, a critical transformation for synthesizing substituted cyclic ketones. These structural motifs are of significant interest in medicinal chemistry and drug development. We present two robust catalytic protocols, one utilizing a palladium-based system and the other a rhodium-based system, reflecting the prevalent and effective methods in contemporary organic synthesis.[1][2][3] This guide is designed for researchers and scientists, offering detailed, step-by-step experimental procedures, insights into the reaction mechanisms, and troubleshooting advice to ensure successful execution.

Introduction and Scientific Context

The conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone of modern carbon-carbon bond formation.[4][5] This reaction, particularly when employing heteroaromatic boronic acids, provides a direct route to complex molecular architectures that are frequently found in pharmacologically active compounds. The resulting 3-(5-fluoropyridin-3-yl)cyclopentan-1-one is a versatile intermediate, with the fluoropyridine moiety often serving to enhance metabolic stability and modulate physicochemical properties.

The choice between a palladium or rhodium catalyst is often dictated by substrate scope, functional group tolerance, and desired reaction kinetics.[3] Palladium catalysts are renowned for their versatility in cross-coupling reactions, while rhodium catalysts often exhibit high activity and can be particularly effective under mild conditions, including in aqueous media.[2][4][6]

General Catalytic Pathway

The catalytic cycle for the 1,4-addition of an organoboronic acid to an enone, while nuanced for each specific metal and ligand system, generally proceeds through several key steps. The cycle begins with the activation of the catalyst precursor to an active M(I) (for Rh) or M(0) (for Pd) species. This is followed by transmetalation with the boronic acid, often facilitated by a base, to form an aryl-metal intermediate. This intermediate then undergoes insertion across the double bond of the enone (carbometalation). The final step is typically a protodemetalation or hydrolysis to release the product and regenerate the active catalyst.

Figure 1: A generalized catalytic cycle for the 1,4-addition of an arylboronic acid to an enone.

Protocol 1: Palladium-Catalyzed 1,4-Conjugate Addition

This protocol employs a common palladium catalyst and phosphine ligand system, known for its robustness and broad applicability. The use of a base is critical for the transmetalation step in the catalytic cycle.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Fluoropyridine-3-boronic acid | ≥95% | Sigma-Aldrich | Store under inert gas; can be hygroscopic. |

| Cyclopentenone | ≥98% | Sigma-Aldrich | Distill before use for best results. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Air-sensitive, handle under inert atmosphere. |

| Xantphos | ≥98% | Sigma-Aldrich | Air-stable ligand. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Dry in an oven at 120 °C for 4 hours before use. |

| 1,4-Dioxane | Anhydrous | Acros Organics | Use from a freshly opened bottle or a solvent purification system. |

| Deionized Water | N/A | In-house | Degas by sparging with argon for 30 minutes. |

| Ethyl Acetate | ACS Grade | VWR | For workup and chromatography. |

| Saturated Sodium Bicarbonate Solution | N/A | In-house | For workup. |

| Brine | N/A | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Experimental Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-fluoropyridine-3-boronic acid (141 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe. Stir the mixture for 10 minutes.

-

Substrate Addition: Add cyclopentenone (103 mg, 1.25 mmol, 1.25 equiv.) to the mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(5-fluoropyridin-3-yl)cyclopentan-1-one.

Optimization Parameters

| Parameter | Range/Options | Rationale & Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ can be used directly. If using Pd(OAc)₂, a phosphine ligand is essential. Catalyst loading can be varied from 1-5 mol%. |

| Ligand | PPh₃, SPhos, RuPhos | The choice of ligand can significantly impact yield and reaction time. Bulky, electron-rich phosphines often improve catalytic activity. |

| Base | K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[7] The choice can affect the reaction rate and side product formation. |

| Solvent | Toluene/H₂O, DMF/H₂O | The solvent system must solubilize the reagents. Aqueous mixtures are common and often accelerate the transmetalation step.[2] |

| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition of the catalyst or starting materials. |

Protocol 2: Rhodium-Catalyzed 1,4-Conjugate Addition

Rhodium catalysts are highly effective for the 1,4-addition of arylboronic acids and can often be run under milder conditions than their palladium counterparts.[2][8][9] This protocol uses a common rhodium precursor and a phosphine ligand in an aqueous solvent system.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Fluoropyridine-3-boronic acid | ≥95% | Sigma-Aldrich | Store under inert gas. |

| Cyclopentenone | ≥98% | Sigma-Aldrich | Distill before use. |

| Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) | Catalyst Grade | Strem Chemicals | Handle under inert atmosphere. |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Sigma-Aldrich | Air-stable ligand. |

| Potassium Hydroxide (KOH) | ACS Grade | Fisher Scientific | Prepare a fresh 1M aqueous solution. |

| Methanol (MeOH) | Anhydrous | Acros Organics | Use from a freshly opened bottle. |

| Diethyl Ether | ACS Grade | VWR | For workup. |

| Hydrochloric Acid (HCl) | 1M Aqueous | In-house | For neutralization during workup. |

| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |

Experimental Procedure

-

Catalyst Preparation: In a Schlenk tube under argon, add [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 1 mol%) and dppf (11.1 mg, 0.02 mmol, 2 mol%). Add 5 mL of anhydrous methanol and stir for 20 minutes at room temperature until a homogenous solution is formed.

-

Reaction Setup: In a separate 25 mL Schlenk flask under argon, dissolve 5-fluoropyridine-3-boronic acid (141 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of methanol.

-

Reagent Addition: To the boronic acid solution, add cyclopentenone (82 mg, 1.0 mmol, 1.0 equiv.), followed by 1.1 mL of a 1M aqueous KOH solution (1.1 mmol, 1.1 equiv.).

-

Catalyst Addition: Transfer the prepared rhodium catalyst solution to the reaction flask via cannula.

-

Reaction: Stir the mixture at 30 °C. The reaction can be accelerated using low-power (50W) microwave irradiation.[8][9] Alternatively, stir at room temperature for 18-36 hours. Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, neutralize the mixture with 1M HCl until pH ~7.

-

Extraction: Remove the methanol under reduced pressure. Add 20 mL of diethyl ether and 10 mL of water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2: General experimental workflow for the coupling reaction.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the catalyst was handled under strictly anaerobic conditions. The palladium(0) species is particularly sensitive to oxidation.

-

Inefficient Transmetalation: The base is crucial. Ensure it is anhydrous and of high purity. For difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

-

Boronic Acid Instability: Heteroaryl boronic acids can be prone to protodeborylation.[10] Consider using the corresponding N-methyliminodiacetic acid (MIDA) boronate ester, which is more stable and releases the boronic acid slowly under the reaction conditions.[10]

-

-

Formation of Side Products:

-

1,2-Addition: While less common for boronic acids compared to more reactive organometallics, 1,2-addition to the carbonyl can occur. Lowering the reaction temperature may favor the 1,4-addition pathway.

-

Homocoupling of Boronic Acid: This suggests the catalytic cycle is not turning over efficiently. Re-evaluate the ligand, solvent, and temperature.

-

-

Influence of the Pyridine Nitrogen: The nitrogen atom in the 5-fluoropyridine-3-boronic acid can potentially coordinate to the metal center.[11] This can either be a benign interaction or, in some cases, lead to catalyst inhibition. The choice of a bulky ligand like Xantphos can often mitigate such unproductive binding.[11]

References

-

Beilstein Journal of Organic Chemistry. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]

-

The Journal of Organic Chemistry. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. [Link]

-

PubMed. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. [Link]

-

MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

-

Journal of the American Chemical Society. (2013). Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment. [Link]

-

PubMed. (2015). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. [Link]

-